APS6-45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary targets of APS6-45 are components of the RAS/MAPK signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various forms of cancer .
Mode of Action
This compound acts by inhibiting the RAS/MAPK signaling pathway . It suppresses the growth of certain cancer cells, such as medullary thyroid carcinoma (MTC) cells . This compound exhibits strong inhibitory effects on Ret-mediated transformation, which is a key process in the development of many cancers .
Biochemical Pathways
By inhibiting the RAS/MAPK signaling pathway, this compound affects a number of downstream biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The inhibition of these pathways can lead to the suppression of tumor growth .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties. It is orally active and reaches a concentration of approximately 10 µM in blood plasma when dosed orally . This compound also has a relatively long half-life of 5.6 hours, which is similar to the pharmacokinetic parameters of Sorafenib, a well-known cancer drug .
Result of Action
The molecular and cellular effects of this compound’s action are profound. It strongly suppresses the growth of human MTC cells and inhibits the growth of established tumors in xenografted mice . This compound treatment leads to partial or complete responses in a significant proportion of dosed mice .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APS6-45 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
APS6-45 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to yield various products.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different biological activities .
Scientific Research Applications
APS6-45 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving RAS/MAPK signaling pathways.
Biology: Employed in research on cell signaling and cancer biology.
Medicine: Investigated for its potential therapeutic effects in treating medullary thyroid carcinoma and other cancers.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another inhibitor of the RAS/MAPK pathway, but with different binding affinities and efficacy.
Cabozantinib: Similar in its mechanism of action but differs in its pharmacokinetic properties and therapeutic index.
Uniqueness of APS6-45
This compound is unique in its ability to strongly inhibit RAS pathway signaling with minimal whole animal toxicity. It has shown superior efficacy in preclinical models compared to other similar compounds .
Properties
IUPAC Name |
4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPJRHPAMCBQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F8N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.